N-(2-methylpropyl)-2-(piperazin-1-yl)acetamide hydrochloride
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Overview
Description
N-(2-methylpropyl)-2-(piperazin-1-yl)acetamide hydrochloride is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has shown potential in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)-2-(piperazin-1-yl)acetamide hydrochloride typically involves the reaction of 2-(piperazin-1-yl)acetic acid with 2-methylpropylamine in the presence of a suitable coupling agent. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity of the product. The final product is then converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Quality control measures are implemented at various stages to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpropyl)-2-(piperazin-1-yl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-methylpropyl)-2-(piperazin-1-yl)acetamide N-oxide, while reduction may produce N-(2-methylpropyl)-2-(piperazin-1-yl)ethanol.
Scientific Research Applications
N-(2-methylpropyl)-2-(piperazin-1-yl)acetamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an antidepressant, antipsychotic, and antihistamine.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)-2-(piperazin-1-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at neurotransmitter receptors, influencing neurotransmission and cellular signaling pathways.
Comparison with Similar Compounds
N-(2-methylpropyl)-2-(piperazin-1-yl)acetamide hydrochloride can be compared with other piperazine derivatives such as:
Cyclizine: An antihistamine with similar structural features but different pharmacological properties.
Amoxapine: An antidepressant with a piperazine ring, used for its psychotropic effects.
Itraconazole: An antifungal agent with a piperazine moiety, used to treat fungal infections.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which distinguish it from other piperazine derivatives.
Properties
IUPAC Name |
N-(2-methylpropyl)-2-piperazin-1-ylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O.ClH/c1-9(2)7-12-10(14)8-13-5-3-11-4-6-13;/h9,11H,3-8H2,1-2H3,(H,12,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCYWRVKHZTDTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN1CCNCC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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